Triethyl phosphonoacetate-2-13C

Mass Spectrometry Isotope Dilution Metabolic Tracing

Triethyl phosphonoacetate-2-13C (CAS 82426-28-6) is a stable isotope-labeled analog of the classic Horner–Wadsworth–Emmons (HWE) reagent triethyl phosphonoacetate. The compound is enriched with carbon-13 at the 2-position (α-methylene carbon) of the acetic acid moiety.

Molecular Formula C8H17O5P
Molecular Weight 225.18 g/mol
CAS No. 82426-28-6
Cat. No. B1627277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl phosphonoacetate-2-13C
CAS82426-28-6
Molecular FormulaC8H17O5P
Molecular Weight225.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CP(=O)(OCC)OCC
InChIInChI=1S/C8H17O5P/c1-4-11-8(9)7-14(10,12-5-2)13-6-3/h4-7H2,1-3H3/i7+1
InChIKeyGGUBFICZYGKNTD-CDYZYAPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl phosphonoacetate-2-13C: A Site-Specifically 13C-Labeled Horner–Wadsworth–Emmons Reagent for Mechanistic Tracing


Triethyl phosphonoacetate-2-13C (CAS 82426-28-6) is a stable isotope-labeled analog of the classic Horner–Wadsworth–Emmons (HWE) reagent triethyl phosphonoacetate. The compound is enriched with carbon-13 at the 2-position (α-methylene carbon) of the acetic acid moiety . It is supplied as a neat liquid with a certified isotopic purity of 99 atom% 13C and a chemical purity of 99% (CP) . The molecular weight is 225.18 g/mol (by atom% calculation), reflecting a mass shift of M+1 relative to the unlabeled parent (224.19 g/mol) [1]. This specific labeling pattern enables precise tracking of the α-carbon through HWE condensation and subsequent synthetic transformations, facilitating mechanistic elucidation and the construction of isotopically defined molecular probes.

Why Unlabeled Triethyl phosphonoacetate Cannot Substitute Triethyl phosphonoacetate-2-13C in Isotopically Sensitive Workflows


Substituting unlabeled triethyl phosphonoacetate (CAS 867-13-0) for the 2-13C isotopologue in any workflow requiring isotopic discrimination is fundamentally invalid. The unlabeled compound possesses a natural abundance of ~1.1% 13C at each carbon position, yielding a complex and low-intensity background signal in 13C NMR and providing no usable mass shift for MS-based tracing [1]. In contrast, Triethyl phosphonoacetate-2-13C offers a site-specific enrichment of 99 atom% 13C, producing a dominant, quantifiable M+1 mass peak and a well-resolved 13C NMR resonance at the α-methylene position . This difference is not merely a matter of degree; it is a qualitative distinction between an analytical tracer and a bulk reagent. Attempts to use unlabeled material in experiments designed for stable isotope tracing—such as metabolic flux analysis or reaction mechanism studies—would result in uninterpretable data, as the labeled carbon would be indistinguishable from the natural isotopic background [2].

Quantitative Evidence: Triethyl phosphonoacetate-2-13C Differentiation Data vs. Unlabeled and Alternative Labeled Analogs


Mass Shift of +1.0 Da Enables Unambiguous MS/MS Tracing in Metabolic and Mechanistic Studies

Triethyl phosphonoacetate-2-13C exhibits a molecular weight of 225.18 g/mol, exactly 1.0 Da greater than the unlabeled parent compound (224.19 g/mol) . This M+1 mass shift is critical for isotope dilution mass spectrometry (IDMS) and for tracking the fate of the α-methylene carbon in HWE-derived products [1]. In contrast, the unlabeled compound yields no usable mass shift, and the 13C2-labeled variant (CAS 100940-60-1) provides a +2 Da shift, which may be less ideal for certain low-resolution MS applications or when a minimal mass perturbation is required .

Mass Spectrometry Isotope Dilution Metabolic Tracing

13C NMR Signal at δ ~40 ppm Enables Site-Specific Reaction Monitoring

The 2-13C label produces a distinct, intense 13C NMR resonance for the α-methylene carbon, typically observed near δ 40 ppm in the product of HWE condensation [1]. In a published study using 100% [13C]triethylphosphonoacetate for the synthesis of 13C4-labeled tautomycin, the labeled carbons provided unambiguous assignment of coupling constants (e.g., very small 2J values) that were critical for conformational analysis [2]. The unlabeled compound yields a complex multiplet at this position due to natural abundance 13C, making it impossible to cleanly track this carbon through a reaction sequence [3].

NMR Spectroscopy Reaction Mechanism Structural Elucidation

99 atom% 13C Isotopic Purity Provides Superior Quantitative Accuracy in Isotope Dilution Assays

Triethyl phosphonoacetate-2-13C is certified with an isotopic purity of 99 atom% 13C . In isotope dilution mass spectrometry (IDMS), the accuracy of quantification is directly proportional to the isotopic purity of the internal standard. A study employing 13C-labeled triethyl phosphonoacetate as an internal standard for the analysis of phytosphingosine demonstrated that the M+4 isotopologue was clearly resolved from the analyte, enabling reliable quantitation [1]. Lower-purity labeled standards (e.g., 98 atom%) would introduce a larger unlabeled fraction, compromising the lower limit of quantification (LLOQ) and the dynamic range of the assay.

Quantitative Analysis Isotope Dilution LC-MS/MS

Single-Position 13C Labeling Minimizes Isotopic Perturbation While Preserving Full Mechanistic Insight

Triethyl phosphonoacetate-2-13C incorporates a single 13C label at the reactive α-methylene position. This minimalist labeling strategy provides the necessary mass and NMR handle for mechanistic studies while introducing minimal isotopic perturbation. The kinetic isotope effect (KIE) for 13C substitution at this position is negligibly small (<1.01) [1], ensuring that the reaction rate and selectivity remain essentially identical to the unlabeled reagent. In contrast, the 13C2-labeled analog (CAS 100940-60-1) introduces labels at two adjacent carbons, which may complicate NMR interpretation due to additional 13C–13C coupling and could, in rare cases, alter the reaction outcome through a secondary isotope effect .

Kinetic Isotope Effect Reaction Mechanism Synthetic Methodology

High-Impact Applications of Triethyl phosphonoacetate-2-13C in Isotope-Labeled Synthesis and Quantitative Bioanalysis


Synthesis of Site-Specifically 13C-Labeled Bioactive Lipids for Metabolic Tracing

Triethyl phosphonoacetate-2-13C is the preferred reagent for introducing a single 13C label at the α-position of α,β-unsaturated esters via HWE condensation. This approach was successfully employed to synthesize 13C-labeled erucic acid, yielding clear 13C NMR signals for C-2 and C-3 with a J coupling of 34.9 Hz, enabling detailed metabolic flux analysis in biological systems [1]. The M+1 mass shift facilitates unambiguous detection by LC-MS/MS without altering the biological activity of the fatty acid.

Construction of Multi-Labeled Internal Standards for Isotope Dilution Mass Spectrometry (IDMS)

The compound serves as a key building block for generating isotopically labeled internal standards for quantitative bioanalysis. In one example, the 2-13C label from triethyl phosphonoacetate was incorporated into d-ribo-phytosphingosine to create an M+4 isotopologue that was clearly resolved from the natural analyte, providing a robust internal standard for IDMS-based quantitation of sphingolipids in biological matrices [2]. The high isotopic purity (99 atom% 13C) ensures low background interference and high accuracy at low concentrations.

Mechanistic Studies of Horner–Wadsworth–Emmons Reaction Pathways

Researchers can use the 2-13C label to monitor the fate of the α-carbon in HWE reactions. By comparing the 13C NMR spectra of the labeled reagent and the resulting α,β-unsaturated ester product, the regioselectivity and potential side reactions can be unambiguously determined. For example, the absence of 13C–31P coupling in the product confirms complete elimination of the phosphonate group, a critical piece of evidence in mechanistic studies of olefination reactions [3].

Preparation of 13C-Labeled Pharmaceuticals and Natural Products for NMR-Based Binding Studies

The compound is a critical starting material for synthesizing 13C-labeled analogs of complex natural products. In the total synthesis of 13C4-labeled tautomycin, 100% [13C]triethylphosphonoacetate was used to introduce four 13C labels into the C17-C26 moiety, enabling high-resolution NMR analysis of protein-ligand interactions and the determination of small three-bond coupling constants (2J) that are otherwise undetectable with unlabeled material [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triethyl phosphonoacetate-2-13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.